molecular formula C10H10FNOS B14565392 N-(3-Fluorophenyl)-3-oxobutanethioamide CAS No. 61524-09-2

N-(3-Fluorophenyl)-3-oxobutanethioamide

Cat. No.: B14565392
CAS No.: 61524-09-2
M. Wt: 211.26 g/mol
InChI Key: ORMNBHDPGCUSQI-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-3-oxobutanethioamide is an organic compound that features a fluorophenyl group attached to a 3-oxobutanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-3-oxobutanethioamide typically involves the reaction of 3-fluoroaniline with an appropriate thioamide precursor under controlled conditions. One common method involves the use of a coupling reagent to facilitate the formation of the thioamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-3-oxobutanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

N-(3-Fluorophenyl)-3-oxobutanethioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-3-oxobutanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the thioamide moiety may participate in covalent bonding or redox reactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluorophenyl)-3-oxobutanamide
  • N-(3-Fluorophenyl)-3-oxobutanethioester
  • N-(3-Fluorophenyl)-3-oxobutanenitrile

Uniqueness

N-(3-Fluorophenyl)-3-oxobutanethioamide is unique due to the presence of both a fluorophenyl group and a thioamide moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

61524-09-2

Molecular Formula

C10H10FNOS

Molecular Weight

211.26 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-oxobutanethioamide

InChI

InChI=1S/C10H10FNOS/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14)

InChI Key

ORMNBHDPGCUSQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=S)NC1=CC(=CC=C1)F

Origin of Product

United States

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